molecular formula C11H13NO3 B3379423 5-Nitro-4-phenylpentan-2-one CAS No. 1574-86-3

5-Nitro-4-phenylpentan-2-one

Cat. No. B3379423
CAS RN: 1574-86-3
M. Wt: 207.23 g/mol
InChI Key: HDACXQXSTHNYRG-UHFFFAOYSA-N
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Description

5-Nitro-4-phenylpentan-2-one, also known as NPP, is an organic compound with the molecular formula C11H13NO3. It belongs to the categories of Aldehydes and Ketones, and Nitro Compounds . Its molecular weight is 207.23 g/mol .

Scientific Research Applications

Novel Cyclisation and Cyclofragmentation Reactions

5-Nitro-4-phenylpentan-2-one has been found to undergo unique cyclisation reactions. Tishkov et al. (2000) reported that it can be transformed into six-membered cyclic nitronates and subsequently into various derivatives through a process of silylation and cyclofragmentation, highlighting its potential in synthesizing complex organic compounds (Tishkov et al., 2000).

Enantioselective Synthesis

Szántó et al. (2008) synthesized several 4-aryl-5-nitro-pentan-2-ones, including 5-nitro-4-phenylpentan-2-one, using an enantioselective method. This demonstrates its use in creating chiral compounds, which are crucial in pharmaceuticals and other industries (Szántó et al., 2008).

Reaction with Formaldehyde and Primary Amines

Shakirov et al. (2005) explored the reaction of 5-nitropentan-2-one with methylamine and formaldehyde. This research opens avenues for the creation of novel compounds with potential applications in various fields (Shakirov et al., 2005).

Antimycobacterial Activity

Ş. Küçükgüzel et al. (1999) investigated compounds derived from 5-nitro-4-phenylpentan-2-one for their antimycobacterial activity. This suggests its potential in developing new treatments for bacterial infections (Ş. Küçükgüzel et al., 1999).

Synthesis of Functionalized Cyclohexanes

Yu et al. (2016) utilized 5-nitropentan-2-one in the construction of functionalized cyclohexane skeletons, emphasizing its role in synthesizing complex organic structures with multiple stereocenters (Yu et al., 2016).

properties

IUPAC Name

5-nitro-4-phenylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(13)7-11(8-12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACXQXSTHNYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C[N+](=O)[O-])C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-4-phenylpentan-2-one

CAS RN

1574-86-3
Record name NSC218323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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